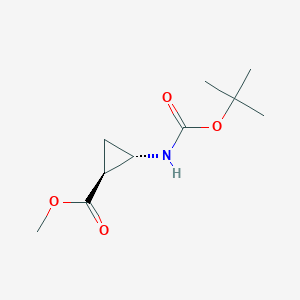

methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate

Description

Methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate is a chiral cyclopropane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester moiety. The cyclopropane ring confers rigidity to the molecule, making it valuable in medicinal chemistry for mimicking peptide bonds or stabilizing bioactive conformations. The Boc group serves as a temporary protecting group for amines during synthetic processes, enabling selective deprotection for further functionalization. This compound is often utilized as an intermediate in synthesizing bioactive molecules, particularly those targeting neurological or cardiovascular pathways .

Properties

IUPAC Name |

methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDFYTQQOAHATE-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate is a synthetic compound with the molecular formula and a molecular weight of 215.25 g/mol. It is classified under organic building blocks and has various applications in medicinal chemistry and biological research. This article focuses on its biological activity, including its potential therapeutic effects and mechanisms of action.

- Molecular Formula :

- Molecular Weight : 215.25 g/mol

- CAS Number : 2281862-95-9

Structural Characteristics

The compound features a cyclopropane ring and a tert-butoxycarbonyl (Boc) amino group, which are significant for its biological interactions. The presence of these functional groups may influence its reactivity and binding affinity to biological targets.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activity, particularly against coronaviruses. For instance, ketone-based inhibitors derived from similar structures have shown potent inhibition of the SARS-CoV-2 3CL protease, suggesting that modifications to the cyclopropane structure can enhance antiviral efficacy .

Insecticidal Activity

The compound's structural analogs have been investigated for their insecticidal properties. Research into related compounds has demonstrated larvicidal activity against Aedes aegypti, a vector for several viral diseases. The effectiveness of these compounds was measured using lethal concentration (LC) values, indicating their potential use in pest control strategies .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds on human peripheral blood mononuclear cells. Notably, certain derivatives exhibited no cytotoxicity at concentrations up to 5200 μM, highlighting their safety profile for potential therapeutic applications .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of ketone-based inhibitors derived from this compound against SARS-CoV-2. The results showed that one derivative exhibited an IC50 value of 0.27 nM against the 3CLpro enzyme, indicating high potency .

Case Study 2: Insect Larvicidal Activity

Research on larvicidal activity revealed that structurally similar compounds to this compound had LC50 values ranging from 28.9 μM to over 162 μM against Aedes aegypti larvae. These findings suggest that modifications in the chemical structure can significantly impact biological activity .

Summary of Biological Activities

| Activity | Target | Mechanism | Efficacy |

|---|---|---|---|

| Antiviral | SARS-CoV-2 | Inhibition of 3CL protease | IC50 = 0.27 nM |

| Insecticidal | Aedes aegypti larvae | Disruption of larval development | LC50 = 28.9 - 162 μM |

| Cytotoxicity | Human cells | Assessing safety profile | No cytotoxicity at ≤5200 μM |

Comparison with Similar Compounds

Notes

- Handling Precautions : The Boc group is acid-labile; storage at 2–8°C in anhydrous conditions is recommended.

- Derivatization Potential: The methyl ester can be hydrolyzed to a carboxylic acid for coupling reactions, a step critical in generating bioactive derivatives .

Q & A

Q. What is the standard protocol for synthesizing methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate?

The synthesis typically involves Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. The reaction is performed in dichloromethane (DCM) at room temperature, followed by cyclopropane ring formation via carbene insertion or [2+1] cycloaddition. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can the purity and stereochemical integrity of this compound be validated?

Analytical techniques include:

- NMR spectroscopy : Confirm stereochemistry (e.g., coupling constants for cyclopropane protons) and Boc group integrity .

- HPLC with chiral columns : Verify enantiomeric excess (>98% for pharmaceutical-grade synthesis) .

- IR spectroscopy : Identify carbonyl stretches (e.g., Boc C=O at ~1680–1720 cm⁻¹) .

Q. What solvents and conditions are optimal for storing this compound?

Store at 2–8°C in anhydrous DCM or tetrahydrofuran (THF) to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic conditions, which can deprotect the amine .

Advanced Research Questions

Q. How can stereochemical control be ensured during cyclopropane ring formation?

Use chiral catalysts (e.g., Rh(II) or Cu(I) complexes) to enforce the (1S,2S) configuration. For example, Rh₂(OAc)₄ promotes trans-selectivity in cyclopropanation reactions. Monitor reaction progress with in-situ FTIR to optimize carbene insertion rates .

Q. What strategies resolve contradictions in reported yields for Boc-deprotection reactions?

Conflicting yields often arise from varying acid strengths (TFA vs. HCl) or solvent systems. For mild deprotection, use 10% TFA in DCM at 0°C. For quantitative analysis, compare LC-MS profiles before and after deprotection to identify side products (e.g., tert-butyl cation adducts) .

Q. How does the cyclopropane ring influence the compound’s reactivity in peptide coupling?

The strained cyclopropane enhances electrophilicity at the carboxylate, facilitating amide bond formation with hindered amines. However, steric effects may reduce coupling efficiency; optimize using HATU/DIPEA in DMF at −20°C to minimize epimerization .

Q. What computational methods predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like proteases. Key interactions include hydrogen bonding with the Boc carbonyl and hydrophobic contacts with the cyclopropane ring .

Q. How can enantiomeric impurities be removed during large-scale synthesis?

Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the undesired enantiomer .

Methodological Challenges and Solutions

Q. Why does the compound exhibit instability in polar aprotic solvents?

The Boc group undergoes slow solvolysis in DMSO or DMF due to nucleophilic attack by the solvent. Stabilize by adding 1% (v/v) triethylamine as a scavenger .

Q. How to troubleshoot low yields in cyclopropanation reactions?

Common issues include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.